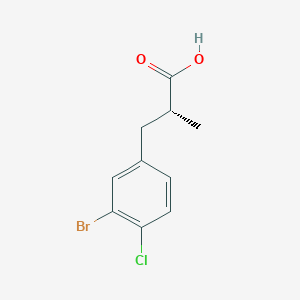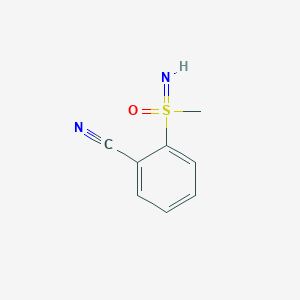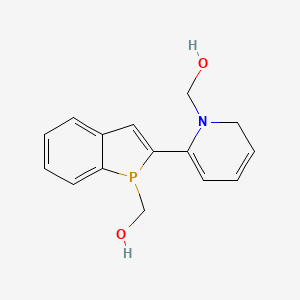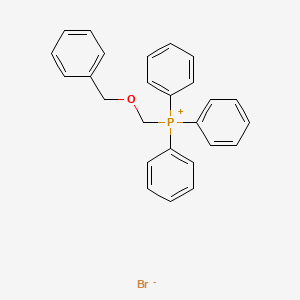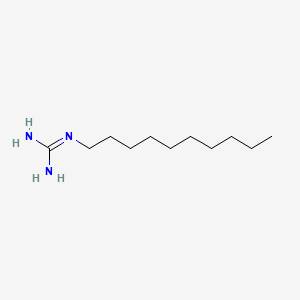
1-Decylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decylguanidine is an organic compound belonging to the guanidine family, characterized by the presence of a decyl group attached to the guanidine moiety. Guanidines are known for their strong basicity and ability to form stable complexes with various substrates. This compound is primarily used in industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Decylguanidine can be synthesized through the guanylation of decylamine with cyanamide or other guanidylating agents. The reaction typically involves the use of catalysts such as scandium(III) triflate or ytterbium triflate under mild conditions . The reaction can be carried out in aqueous solutions or organic solvents, depending on the solubility of the substrates.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where decylamine is reacted with guanidylating agents under controlled temperature and pressure conditions. The process may include purification steps such as distillation or crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-Decylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decylguanidine oxides, while substitution reactions can produce various substituted guanidines.
科学的研究の応用
1-Decylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a therapeutic agent for treating infections and other diseases.
Industry: It is employed as a fungicide and bactericide in agricultural and industrial settings.
作用機序
The mechanism of action of 1-Decylguanidine involves its strong basicity and ability to form stable complexes with various substrates. It can disrupt microbial cell membranes, leading to cell lysis and death. The molecular targets include membrane proteins and enzymes involved in cell wall synthesis .
類似化合物との比較
1-Dodecylguanidine: Similar in structure but with a dodecyl group instead of a decyl group.
Diphenylguanidine: Used in rubber vulcanization and as a complexing agent.
Guanidine Hydrochloride: Commonly used in protein denaturation studies.
Uniqueness: 1-Decylguanidine is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Its strong basicity and ability to form stable complexes make it valuable in various applications, particularly in antimicrobial and industrial settings.
特性
分子式 |
C11H25N3 |
|---|---|
分子量 |
199.34 g/mol |
IUPAC名 |
2-decylguanidine |
InChI |
InChI=1S/C11H25N3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H4,12,13,14) |
InChIキー |
UUKBYINNKKOHPH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
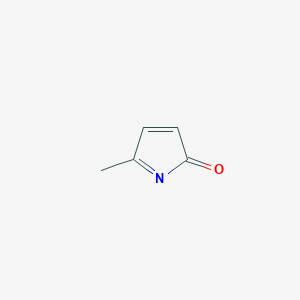
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)

![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)
